molecular formula C9H14ClNS B1281328 2-[(4-Methylphenyl)thio]ethanamine hydrochloride CAS No. 24194-10-3

2-[(4-Methylphenyl)thio]ethanamine hydrochloride

Cat. No. B1281328
CAS RN: 24194-10-3
M. Wt: 203.73 g/mol
InChI Key: SVWNXTGILRRYGT-UHFFFAOYSA-N
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Description

The compound "2-[(4-Methylphenyl)thio]ethanamine hydrochloride" is a derivative of ethanamine, where the ethanamine moiety is substituted with a 4-methylphenylthio group. This structure is related to various pharmacologically active compounds and intermediates used in the synthesis of potential therapeutic agents.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-(phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, was prepared from 2-phenylthio ethyl bromide using the Gabriel reaction, with an overall yield of about 61% . This method could potentially be adapted for the synthesis of "2-[(4-Methylphenyl)thio]ethanamine hydrochloride" by starting with a 4-methylphenylthio ethyl bromide precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as UV, IR, 1H NMR, 13C NMR, and MS data . These techniques would be applicable for confirming the structure of "2-[(4-Methylphenyl)thio]ethanamine hydrochloride" as well, ensuring the correct synthesis and purity of the compound.

Chemical Reactions Analysis

The related compounds have been used in further chemical reactions to explore their biological activity. For example, 2-(4-azulenyl)ethanamine derivatives were investigated for enzyme activity, showing negligible effect on prostaglandin 15-hydroxydehydrogenase and considerable inhibition to cyclic AMP-phosphodiesterase . This suggests that "2-[(4-Methylphenyl)thio]ethanamine hydrochloride" could also be a candidate for biological activity studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined through various analytical methods. For instance, the synthesis of 2-(thiophen-2-yl)ethanamine reported the structures and purities of the product and intermediates using 1H NMR, MS, and LC analysis . These methods would be essential in characterizing the physical and chemical properties of "2-[(4-Methylphenyl)thio]ethanamine hydrochloride".

Scientific Research Applications

  • Multifunctional Biocide and Corrosion Inhibition :

    • 2-(Decylthio)ethanamine hydrochloride, a related compound, is used as a multifunctional biocide in recirculating cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
  • Synthesis of Nonbenzenoid Analogs of Biologically Active Amines :

    • 2-(4-Azulenyl)ethanamine derivatives have been synthesized as nonbenzenoid analogs of biologically active amines. These compounds and their hydrochlorides have been studied for their biochemical properties, providing insights into enzyme activity (Kurokawa, 1983).
  • Enrichment Studies in Chemical Synthesis :

    • Studies have been conducted on the enrichment of N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides with isotopes like 18O, 15N, and 14C, showcasing its application in chemical synthesis and research (Yilmaz & Shine, 1988).
  • Antiamoebic Activity of Related Compounds :

    • A series of chalcones possessing N-substituted ethanamine have shown antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica. This indicates potential therapeutic applications of related ethanamine compounds (Zaidi et al., 2015).
  • Solid State and Solution Characterization of Chiral Compounds :

    • Research on ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, which is structurally similar, has been conducted to understand their solid state and solution properties. This has implications for the study of chiral and conformationally mobile compounds (Canary et al., 1998).
  • Synthesis of Phenethylamine Derivatives for Neurochemical Pharmacology :

    • There has been significant research in synthesizing and understanding the neurochemical pharmacology of phenethylamine derivatives, highlighting their potential as high potency agonists at certain receptors. This is relevant for the study of psychoactive substances and their effects (Eshleman et al., 2018).

properties

IUPAC Name

2-(4-methylphenyl)sulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-8-2-4-9(5-3-8)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWNXTGILRRYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947011
Record name 2-[(4-Methylphenyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)thio]ethanamine hydrochloride

CAS RN

24194-10-3
Record name Ethanamine, 2-[(4-methylphenyl)thio]-, hydrochloride (1:1)
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Record name 2-[(4-Methylphenyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
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Record name 1-[(2-aminoethyl)sulfanyl]-4-methylbenzene hydrochloride
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